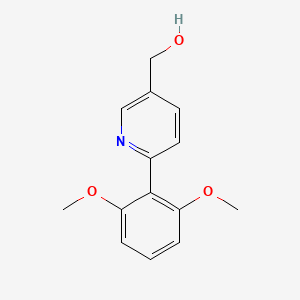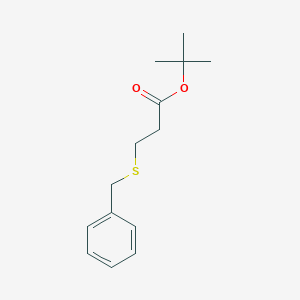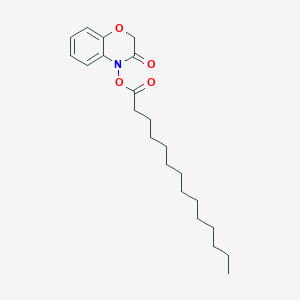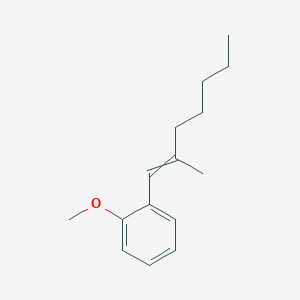![molecular formula C14H17BrF3NO2 B12615537 N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine CAS No. 919351-98-7](/img/structure/B12615537.png)
N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine is a chemical compound with the molecular formula C14H17BrF3NO2 It is a derivative of L-leucine, an essential amino acid, and features a bromophenyl and trifluoroethyl group
Méthodes De Préparation
The synthesis of N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine typically involves the following steps:
Starting Materials: The synthesis begins with L-leucine and 3-bromobenzaldehyde.
Reaction Conditions: The reaction involves the use of trifluoroacetic acid as a catalyst and a solvent such as dichloromethane.
Synthetic Route: The process includes the formation of an intermediate Schiff base, followed by reduction to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of automated synthesis equipment and large-scale reactors.
Analyse Des Réactions Chimiques
N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, replacing the bromine atom with a methoxy group.
Major Products: The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted compounds.
Applications De Recherche Scientifique
N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism, affecting their activity.
Pathways Involved: It can influence pathways related to protein synthesis and degradation, potentially modulating cellular functions.
Comparaison Avec Des Composés Similaires
N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine can be compared with other similar compounds:
Similar Compounds: Examples include N-[(1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethyl]-L-leucine and N-[(1S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethyl]-L-leucine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its chloro and fluoro analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
919351-98-7 |
|---|---|
Formule moléculaire |
C14H17BrF3NO2 |
Poids moléculaire |
368.19 g/mol |
Nom IUPAC |
(2S)-2-[[(1S)-1-(3-bromophenyl)-2,2,2-trifluoroethyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H17BrF3NO2/c1-8(2)6-11(13(20)21)19-12(14(16,17)18)9-4-3-5-10(15)7-9/h3-5,7-8,11-12,19H,6H2,1-2H3,(H,20,21)/t11-,12-/m0/s1 |
Clé InChI |
YFKNZQALTNHISF-RYUDHWBXSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)N[C@@H](C1=CC(=CC=C1)Br)C(F)(F)F |
SMILES canonique |
CC(C)CC(C(=O)O)NC(C1=CC(=CC=C1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12615462.png)


![5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B12615473.png)
![2-Propenamide, N-[(2-bromophenyl)methyl]-](/img/structure/B12615476.png)
![N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide](/img/structure/B12615482.png)


![N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B12615505.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B12615509.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-](/img/structure/B12615512.png)

![6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12615524.png)
![2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12615527.png)
